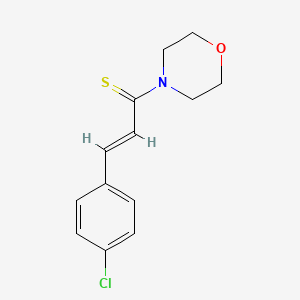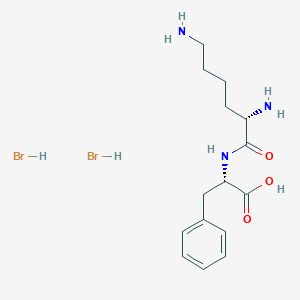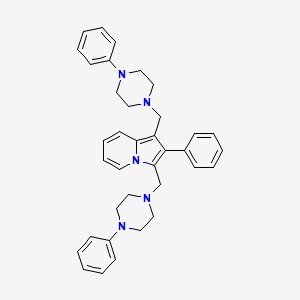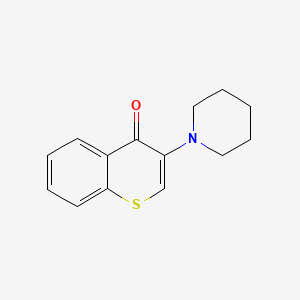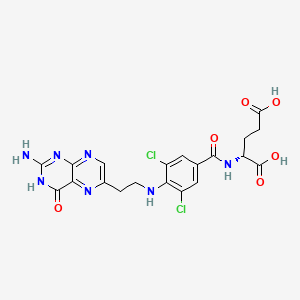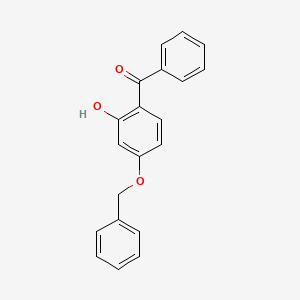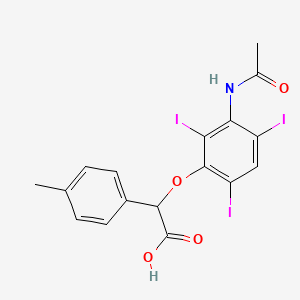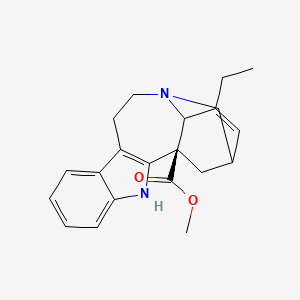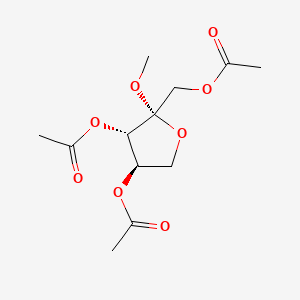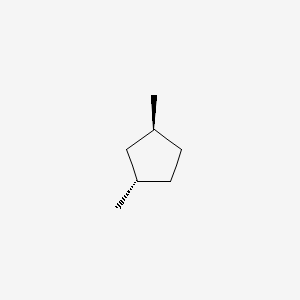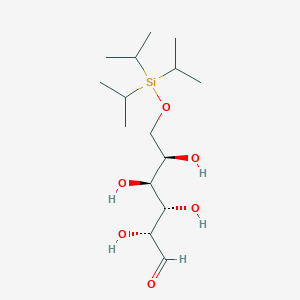
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is a complex organic compound characterized by its multiple hydroxyl groups and a triisopropylsilyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of triisopropylsilyl chloride (TIPS-Cl) to protect the hydroxyl groups, followed by oxidation and reduction steps to achieve the desired aldehyde functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of the triisopropylsilyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The exact mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is not well-understood. like other sugars, it may interact with various enzymes, proteins, and receptors in the body, leading to a range of biochemical reactions. It may be involved in metabolic processes such as glycolysis and the pentose phosphate pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A similar compound with an additional hydroxyl group.
(1R,2R,3S,5R)-(-)-pinanediol: Another compound with multiple hydroxyl groups and a different protecting group
Uniqueness
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is unique due to its specific combination of hydroxyl groups and the triisopropylsilyloxy protecting group, which provides distinct reactivity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H32O6Si |
|---|---|
Molekulargewicht |
336.50 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-tri(propan-2-yl)silyloxyhexanal |
InChI |
InChI=1S/C15H32O6Si/c1-9(2)22(10(3)4,11(5)6)21-8-13(18)15(20)14(19)12(17)7-16/h7,9-15,17-20H,8H2,1-6H3/t12-,13+,14+,15-/m0/s1 |
InChI-Schlüssel |
WGOJFTWEYSVPCB-YJNKXOJESA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
